molecular formula C12H10FNO2S B161588 Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate CAS No. 132089-35-1

Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate

Cat. No. B161588
M. Wt: 251.28 g/mol
InChI Key: ZFFKADGHYYXMLY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate is a chemical compound with the empirical formula C12H10FNO2S . It appears as a solid .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate includes a thiazole ring attached to a fluorophenyl group and an ethyl carboxylate group . The compound has a molecular weight of 251.28 .


Physical And Chemical Properties Analysis

Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate is a solid . It has an empirical formula of C12H10FNO2S and a molecular weight of 251.28 .

Scientific Research Applications

  • Anticancer, Antioxidant, Antimicrobial, and Anti-inflammatory Agent

    • Application : The 2-aminothiazole scaffold is a characteristic structure in drug development with several biological activities. It acts as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
    • Methods : Various 2-aminothiazole-based derivatives have been used to remedy different kinds of diseases with high therapeutic influence .
    • Results : Due to their wide scale of biological activities, their structural variations have produced attention amongst medicinal chemists .
  • Antiviral, Anti-inflammatory, Anticancer, Anti-HIV, Antioxidant, Antimicrobial, Antitubercular, Antidiabetic, Antimalarial, Anticholinesterase Activities

    • Application : Indole derivatives possess various biological activities, which created interest among researchers to synthesize a variety of indole derivatives .
    • Methods : The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
    • Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Antibacterial and Antifungal Activities

    • Application : 2,4-disubstituted thiazole derivatives have been evaluated for their in vitro antibacterial and antifungal activities .
    • Methods : The activities were evaluated by broth microdilution method against various bacteria and yeast .
    • Results : The results of the evaluation are not specified in the source .
  • Neurological System Aid

    • Application : The thiazole-containing vitamin B1 (thiamine), for example, aids in the regular working of the neurological system by facilitating the formation of acetylcholine .
    • Methods : Thiazole analogues have previously been employed as effective central nervous system (CNS) medications .
    • Results : The results of the application are not specified in the source .
  • Antiviral Activity

    • Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Methods : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
    • Results : The compound showed inhibitory activity with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Treatment of Parkinson’s Disease

    • Application : Pramipexole, which contains 2-amino-thiazole moiety linked to a cyclohexane ring structurally similar to dopamine’s catechol ring, exhibited dopamine D2 agonist activity and was used in the treatment of Parkinson’s disease .
    • Methods : Thiazole analogues have previously been employed as effective central nervous system (CNS) medications .
    • Results : The results of the application are not specified in the source .
  • Antiviral Agents

    • Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Methods : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
    • Results : The compound showed inhibitory activity with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Antibacterial Activity

    • Application : Synthesis of 2-amino-6-methylbenzothiazoles Schiff bases with antibacterial activity comparable to that of ampicillin are reported .
    • Methods : 2-amino-4-substituted thiazoles are already reported for their anthelmintic, anti-leukotrienes, anticonvulsant, antimalarial and fungicidal properties .
    • Results : The results of the application are not specified in the source .

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye contact and seeking medical attention if eye irritation persists .

properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFKADGHYYXMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569503
Record name Ethyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate

CAS RN

132089-35-1
Record name Ethyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Wang, Z Li, Y Huang, C Tang, X Wu, J Xu, H Yao - Tetrahedron, 2011 - Elsevier
A mild copper(II)-catalyzed oxidation of 4-carboxythiazolines and 4-carboxyoxazolines to 4-carboxythiazoles and 4-carboxyoxazoles has been developed. Various substrates with alkyl …
Number of citations: 34 www.sciencedirect.com

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